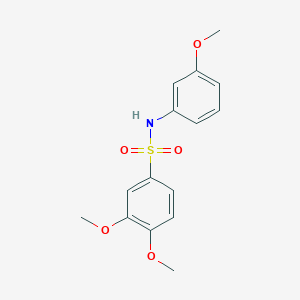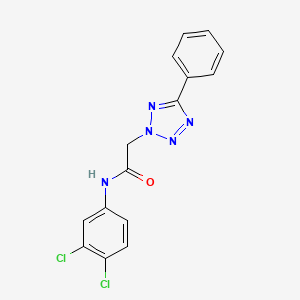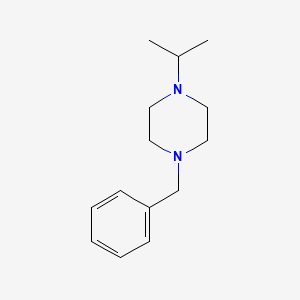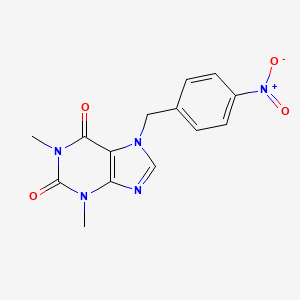
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research for its psychoactive properties. TFMPP has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying the brain and behavior.
作用機序
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide acts as a partial agonist at serotonin receptors, meaning that it activates the receptor to a lesser degree than a full agonist. It has been found to have the greatest affinity for the 5-HT1B and 5-HT2C receptors, but it also has some affinity for other serotonin receptors. 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has been shown to increase the release of serotonin in the brain, leading to increased activity at serotonin receptors.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has a range of biochemical and physiological effects, including increased serotonin release, increased heart rate and blood pressure, and decreased body temperature. It has also been found to increase locomotor activity and cause changes in behavior, such as increased anxiety and aggression.
実験室実験の利点と制限
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a known mechanism of action, making it a valuable tool for studying the effects of serotonin on behavior. However, 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide also has some limitations. It has a relatively short half-life and can be rapidly metabolized in the body, making it difficult to study its long-term effects. Additionally, 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has been found to have some side effects, such as nausea and vomiting, which may limit its use in some experiments.
将来の方向性
There are several future directions for research involving 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide. One area of interest is the role of serotonin in the development of psychiatric disorders, such as depression and anxiety. 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide could be used to study the effects of serotonin on behavior in animal models of these disorders. Additionally, 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide could be used to study the effects of serotonin on other physiological processes, such as appetite and sleep. Finally, 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide could be used to develop new drugs that target serotonin receptors for the treatment of psychiatric disorders.
合成法
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide can be synthesized through a multistep process that involves the reaction of 3-chlorophenylpiperazine with 4-fluorobenzoyl chloride to form the intermediate 4-fluorobenzoyl-3-chlorophenylpiperazine. This intermediate is then reacted with thioamide to form 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide.
科学的研究の応用
4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has been used extensively in scientific research to study the mechanisms of action of psychoactive drugs. It has been found to act as an agonist at serotonin receptors, particularly the 5-HT1B and 5-HT2C receptors. 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1-piperazinecarbothioamide has also been used to study the effects of serotonin on behavior, including anxiety, aggression, and locomotor activity.
特性
IUPAC Name |
4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3S/c18-13-2-1-3-16(12-13)21-8-10-22(11-9-21)17(23)20-15-6-4-14(19)5-7-15/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQLFBSIEBFLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)

![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)
![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5876535.png)



![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)


![1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5876565.png)